molecular formula C20H20BrNO3 B3169990 ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate CAS No. 939357-55-8

ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

Cat. No. B3169990
CAS RN: 939357-55-8
M. Wt: 402.3 g/mol
InChI Key: FIHQQZAUAXIDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate, also known as 5-MeO-DIBF, is a synthetic indole derivative. It belongs to the family of tryptamines and is structurally similar to 5-MeO-DiPT (Foxy Methoxy). The compound has been of interest to researchers due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction may be responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects:
Studies have shown that ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can induce changes in brain activity and produce altered states of consciousness. The compound has been reported to produce feelings of euphoria, altered perception of time, and visual hallucinations. It has also been shown to increase heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate in lab experiments is its potential therapeutic applications. However, the compound's psychoactive effects may make it difficult to study in a lab setting. Additionally, the compound's legality may be a limitation in some countries.

Future Directions

There are several future directions for research on ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate. One area of interest is the development of new pain medications based on the compound's anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of depression and anxiety disorders.

Scientific Research Applications

Ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has been studied for its potential use in the treatment of various medical conditions. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, the compound has been investigated for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3/c1-5-25-20(23)19-13(3)22(14-8-6-12(2)7-9-14)17-11-16(21)18(24-4)10-15(17)19/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHQQZAUAXIDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
Reactant of Route 3
ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.